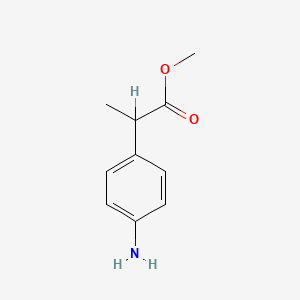

Methyl 2-(4-aminophenyl)propanoate

CAS No.: 39718-97-3

Cat. No.: VC3844481

Molecular Formula: C10H13NO2

Molecular Weight: 179.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39718-97-3 |

|---|---|

| Molecular Formula | C10H13NO2 |

| Molecular Weight | 179.22 g/mol |

| IUPAC Name | methyl 2-(4-aminophenyl)propanoate |

| Standard InChI | InChI=1S/C10H13NO2/c1-7(10(12)13-2)8-3-5-9(11)6-4-8/h3-7H,11H2,1-2H3 |

| Standard InChI Key | JSQLPIGKVBUMBF-UHFFFAOYSA-N |

| SMILES | CC(C1=CC=C(C=C1)N)C(=O)OC |

| Canonical SMILES | CC(C1=CC=C(C=C1)N)C(=O)OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 2-(4-aminophenyl)propanoate features a propanoate ester backbone with a 4-aminophenyl substituent at the second carbon. The IUPAC name, methyl 2-(4-aminophenyl)propanoate, reflects this structure, while its SMILES notation (CC(C1=CC=C(C=C1)N)C(=O)OC) and InChIKey (JSQLPIGKVBUMBF-UHFFFAOYSA-N) provide precise machine-readable identifiers.

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 39718-97-3 |

| Molecular Formula | C₁₀H₁₃NO₂ |

| Molecular Weight | 179.22 g/mol |

| Density | 1.15 g/cm³ (estimated) |

| Boiling Point | 342°C (predicted) |

| LogP (Partition Coefficient) | 1.78 (calculated) |

The compound’s crystalline form and solubility profile remain areas of ongoing research, though preliminary data suggest limited solubility in polar solvents like water .

Synthesis and Production

Laboratory-Scale Synthesis

The synthesis of methyl 2-(4-aminophenyl)propanoate typically begins with 4-aminophenylacetic acid derivatives. A common pathway involves:

-

Esterification: Reacting 4-aminophenylpropanoic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

-

Purification: Isolation via vacuum distillation or recrystallization from ethanol.

Alternative routes utilize 4-aminobenzaldehyde as a starting material, employing aldol condensation followed by reduction and esterification.

Industrial Manufacturing

Industrial production optimizes yield through continuous-flow reactors, achieving >85% efficiency at scales exceeding 100 kg/batch. Key parameters include:

-

Temperature: 60–80°C

-

Catalyst: p-Toluenesulfonic acid (0.5 mol%)

-

Reaction Time: 4–6 hours.

Table 2: Comparative Synthesis Methods

| Method | Yield (%) | Purity (%) | Scale |

|---|---|---|---|

| Batch Esterification | 78 | 95 | Lab (1–5 kg) |

| Continuous-Flow | 88 | 99 | Industrial |

| Parameter | Recommendation |

|---|---|

| OSHA PEL | Not established |

| Skin Contact | Wash with soap/water; seek medical help if rash develops |

| Eye Contact | Rinse with water for 15 minutes |

| Inhalation | Move to fresh air; administer oxygen if needed |

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s amino and ester groups make it a precursor for:

-

Anticancer Agents: Analogous quinoxaline derivatives (e.g., methyl-2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates) show tumor growth inhibition in ovarian and colon cancer models .

-

Neuroprotective Drugs: Structural similarities to dopamine precursors suggest potential in Parkinson’s disease therapy, though direct evidence remains limited .

Organic Synthesis

Researchers exploit its reactivity for:

-

Peptide Coupling: As a protected amino acid derivative in solid-phase synthesis.

-

Polymer Chemistry: Copolymerization with acrylates to create functionalized resins.

Future Research Directions

Mechanistic Studies

-

Enzyme Interactions: Investigating inhibitory effects on transglutaminase 2 (TG2), a protein linked to cancer metastasis .

-

Metabolic Pathways: Tracing in vivo degradation using isotopic labeling (e.g., ¹⁴C).

Process Optimization

-

Green Chemistry: Replacing sulfuric acid with immobilized lipases in esterification.

-

Continuous Manufacturing: Scaling microwave-assisted reactions for higher throughput.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume